molecular formula C15H26N2O4 B14173211 TU3Wwz9wcy CAS No. 927869-49-6

TU3Wwz9wcy

Cat. No.: B14173211
CAS No.: 927869-49-6
M. Wt: 298.38 g/mol
InChI Key: WWNCAYVJSBATJU-STQMWFEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TU3Wwz9wcy involves the reaction of glutaraldehyde with valine derivatives. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The process involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TU3Wwz9wcy undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with modified valine linkers .

Scientific Research Applications

TU3Wwz9wcy has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its unique linker structure.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TU3Wwz9wcy involves its interaction with specific molecular targets, such as enzymes and receptors. The valine-valine linker allows for precise binding to these targets, modulating their activity and leading to various biological effects. The compound can influence signaling pathways and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TU3Wwz9wcy stands out due to its combination of glutaral and valine-valine linker, providing unique properties that are not found in other similar compounds. This unique structure allows for specific interactions with biological targets, making it a versatile compound in various research fields .

Properties

CAS No.

927869-49-6

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

(2S)-2-[5-[(1S)-1-carboxy-2-methylpropyl]iminopentylideneamino]-3-methylbutanoic acid

InChI

InChI=1S/C15H26N2O4/c1-10(2)12(14(18)19)16-8-6-5-7-9-17-13(11(3)4)15(20)21/h8-13H,5-7H2,1-4H3,(H,18,19)(H,20,21)/t12-,13-/m0/s1

InChI Key

WWNCAYVJSBATJU-STQMWFEESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=CCCCC=N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)C(C(=O)O)N=CCCCC=NC(C(C)C)C(=O)O

Origin of Product

United States

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